molecular formula C10H16O B3055090 3-(2-Methylpropyl)cyclohex-2-en-1-one CAS No. 6301-50-4

3-(2-Methylpropyl)cyclohex-2-en-1-one

Cat. No.: B3055090
CAS No.: 6301-50-4
M. Wt: 152.23 g/mol
InChI Key: YGKSCBVONDQGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylpropyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C10H16O It is a cyclohexenone derivative characterized by a cyclohexene ring substituted with a 2-methylpropyl group at the third position and a ketone functional group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the [3,3]-sigmatropic rearrangement of suitable precursors. For instance, the reaction between phenylpyruvate and 4-phenyl-3-buten-2-one in alkaline tert-butanol or toluene solutions under microwave-assisted conditions can yield substituted cyclohexenones with high regio- and stereoselectivity . Another method involves the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding cyclohexanol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(2-Methylpropyl)cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)cyclohex-2-en-1-one involves its interaction with molecular targets and pathways. The ketone group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. These interactions can lead to the formation of new compounds with different biological or chemical properties.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methylpropyl)-1-cyclohexene: This compound is similar in structure but lacks the ketone functional group.

    2-Cyclohexen-1-one: This compound has a similar cyclohexene ring with a ketone group but lacks the 2-methylpropyl substituent.

Uniqueness

3-(2-Methylpropyl)cyclohex-2-en-1-one is unique due to the presence of both the 2-methylpropyl group and the ketone functional group on the cyclohexene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(2-methylpropyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8(2)6-9-4-3-5-10(11)7-9/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKSCBVONDQGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=O)CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70286132
Record name 3-(2-methylpropyl)cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6301-50-4
Record name NSC43893
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43893
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-methylpropyl)cyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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